1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S It is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-iodo-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
Coupling Reactions: The hydrazine moiety can participate in coupling reactions with various electrophiles, leading to the formation of hydrazone derivatives.
Scientific Research Applications
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethylthio group and iodine atom contribute to its binding affinity and specificity. The hydrazine moiety can form covalent bonds with target molecules, leading to the inhibition or modulation of their activity. Pathways involved in its mechanism of action may include oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the iodine atom at the 3-position instead of the 2-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine: The substitution of iodine with bromine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Iodo-5-(trifluoromethylsulfonyl)phenyl)hydrazine:
Properties
Molecular Formula |
C7H6F3IN2S |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
[2-iodo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
InChI Key |
YDEXUYFCRWXCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)I |
Origin of Product |
United States |
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